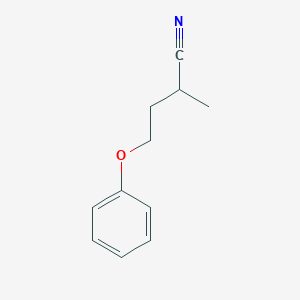![molecular formula C13H20N2 B13525498 1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
1-[(3,5-Dimethylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethylphenyl)methyl]piperazine is an organic compound with the molecular formula C12H18N2 It consists of a piperazine ring substituted with a 3,5-dimethylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(3,5-Dimethylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Reaction Scheme:
3,5-Dimethylbenzyl chloride+Piperazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-Dimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 1-[(3,5-Dimethylphenyl)methyl]piperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate biological activity.
Comparación Con Compuestos Similares
1-[(3,5-Dimethylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3,4-Dimethylphenyl)piperazine: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a pyrazole ring, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems, as well as its reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[(3,5-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-7-12(2)9-13(8-11)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3 |
Clave InChI |
YPZULLYQDCUEFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


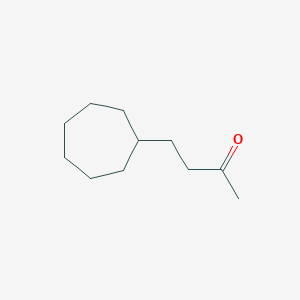

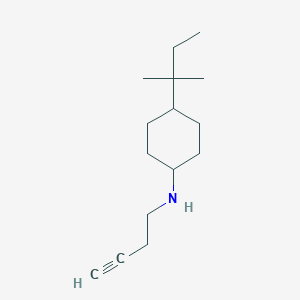
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
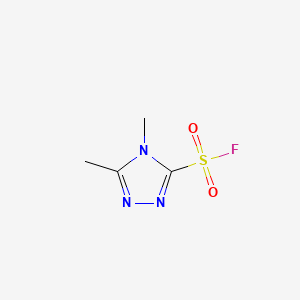
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

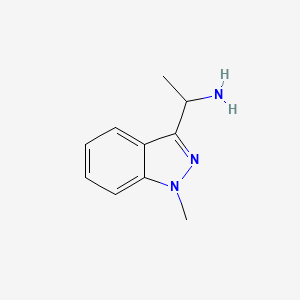
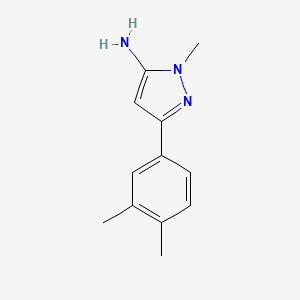
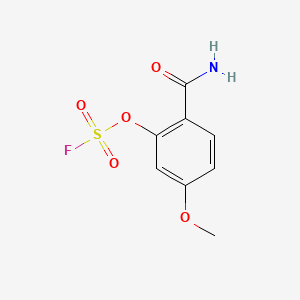
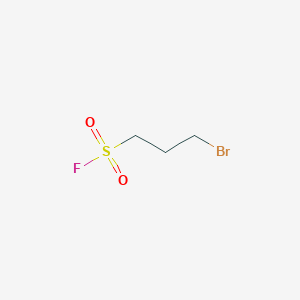

![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
